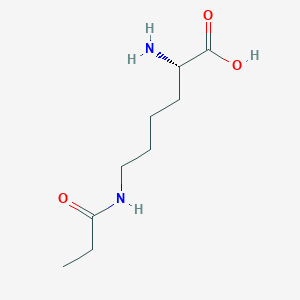![molecular formula C9H18N2 B170659 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 10564-26-8](/img/structure/B170659.png)
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
Descripción general
Descripción
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane is a chemical compound with the molecular formula C9H18N2 . Its molecular weight is 154.2526 .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C9H18N2/c1-10-4-8-3-9 (5-10)7-11 (2)6-8/h8-9H,3-7H2,1-2H3 .Aplicaciones Científicas De Investigación
Molecular Structure and Properties
The compound 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane exhibits a notable molecular structure. A study by Vlasova et al. (2013) focused on a similar structure, 3,7-dimethyl-9-thia-3,7-diazabicyclo[3.3.1]nonane-9,9-dioxide, revealing its molecular configuration and chair-chair conformation with diequatorial arrangement of methyl groups at nitrogen atoms. This provides foundational knowledge of its structural chemistry and potential reactivity (Vlasova et al., 2013).
Applications in Stimulus-Sensitive Delivery Systems
The compound's scaffold, 3,7-diazabicyclo[3.3.1]nonane, has been instrumental in the design of molecular switches and stimulus-sensitive liposomal delivery systems. Veremeeva et al. (2021) demonstrated that derivatives of this compound can stimulate the rapid release of water-soluble compounds from liposomal containers upon exposure to external factors like pH changes. This property is particularly valuable in the creation of pH-sensitive agents for liposomal nanocontainers, which are crucial in targeted drug delivery (Veremeeva et al., 2021).
Conformational Behavior and Potential as Molecular Switches
The 3,7-diazabicyclo[3.3.1]nonane derivatives are known for their ability to undergo conformational reorganizations under specific conditions, such as changes in solvent polarity, pH, or complexation with certain ions. This unique characteristic suggests their potential as molecular switches in the development of advanced materials and technologies. The research by Veremeeva et al. (2019) is significant in this context, as it highlights the compound's capability to embed into liposomal membranes, acting as a molecular switch for creating stimulus-sensitive containers (Veremeeva et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-9(2)7-3-10-5-8(9)6-11-4-7/h7-8,10-11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWYMXNVKMGHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CNCC1CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336603 | |
| Record name | 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10564-26-8 | |
| Record name | 9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)



![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)





